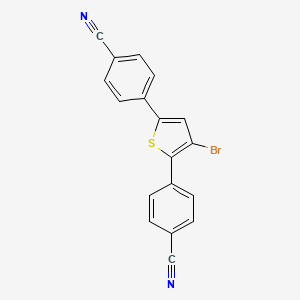
4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is an organic compound that features a brominated thiophene ring flanked by two benzonitrile groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .
類似化合物との比較
4,4’-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)dibenzonitrile: This compound features a similar structure but with a more extended conjugated system, leading to different electronic properties.
3,4-Dibromothiophene: A simpler brominated thiophene derivative used as a starting material for various syntheses.
Uniqueness: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is unique due to its combination of brominated thiophene and benzonitrile groups, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
特性
分子式 |
C18H9BrN2S |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H |
InChIキー |
ONDOPISYHJLJCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




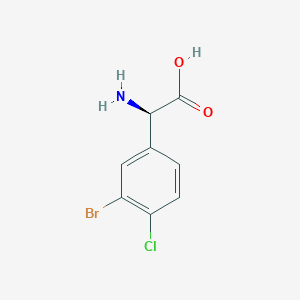


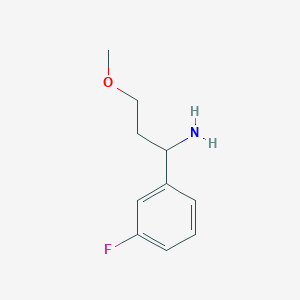
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
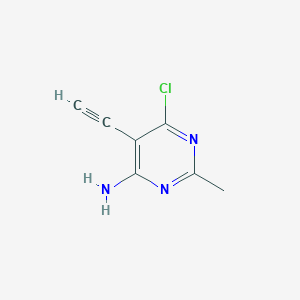
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
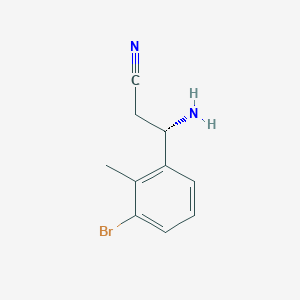
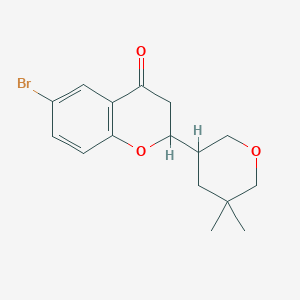
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)


